molecular formula C17H21BrN4O2 B6968272 N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide

N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide

Cat. No.: B6968272
M. Wt: 393.3 g/mol
InChI Key: JJKXQVJHTXXDPP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Properties

IUPAC Name

N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN4O2/c18-14-1-3-15(4-2-14)20-17(24)21-9-6-13(7-10-21)16-5-8-19-22(16)11-12-23/h1-5,8,13,23H,6-7,9-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKXQVJHTXXDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=NN2CCO)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the hydroxyethyl group: The pyrazole intermediate can be further reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

    Formation of the piperidine ring: The pyrazole derivative can be reacted with a piperidine derivative under appropriate conditions to form the piperidine ring.

    Introduction of the bromophenyl group: The final step involves coupling the piperidine intermediate with a bromophenyl derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide can undergo various types of chemical reactions:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide
  • N-(4-fluorophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide
  • N-(4-methylphenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide

Uniqueness

N-(4-bromophenyl)-4-[2-(2-hydroxyethyl)pyrazol-3-yl]piperidine-1-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

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